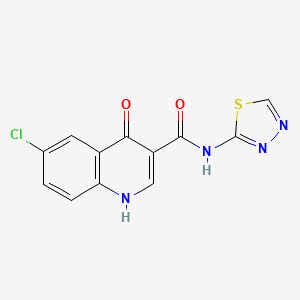

6-chloro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

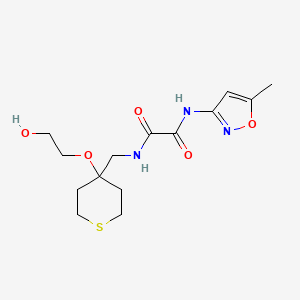

The synthesis of similar compounds involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The molecular structure of this compound is based on a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The 1,3,4-thiadiazole moiety is also present in the structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide . This affords 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .科学的研究の応用

Synthesis and Chemical Transformations

Research has demonstrated various synthetic pathways and transformations of related quinoline derivatives, highlighting the versatility of these compounds in chemical synthesis. For instance, the reaction of epichlorohydrin with aromatic amines has led to the creation of benzo[f]quinolines and their derivatives through processes involving polyphosphoric or phosphoric acids, showcasing the compound's role in synthesizing complex heterocyclic structures S. I. Kutkevichus & K. S. Sherenas, 1970. Similarly, the synthesis of 4-hydroxy-2-methylquinoline-6-carbohydrazide and its subsequent reactions to form phenylhydrazinecarbotioamide and quinolyl-substituted triazole and thiadiazole derivatives illustrate the compound's utility in generating diverse heterocyclic compounds I. Aleksanyan & L. Hambardzumyan, 2019.

Photocatalytic and Magnetic Properties

A study on octamolybdate complexes constructed from a related quinoline–imidazole–monoamide ligand reveals the compound's potential in forming structures with significant electrocatalytic activities and photocatalytic properties for degrading organic dyes. This research highlights the application of quinoline derivatives in environmental chemistry and materials science Lei Li et al., 2020.

Antimicrobial Activity

Quinoline derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing the potential of these compounds in developing new antibacterial and antifungal agents. The synthesis of novel quinoline derivatives incorporating pyridine and 1,3,4-thiadiazole moieties, and their evaluation against various microorganisms, underlines the role of quinoline compounds in medicinal chemistry and drug development Ankit J. Patel et al., 2022.

作用機序

Target of Action

It is known that quinolone and 1,3,4-thiadiazole scaffolds, which are part of the compound’s structure, have been reported to harbor vast therapeutic potential . Quinolones are found in more than 60 FDA approved drugs and have been used in drugs ranging from anticancer, antibacterial, antiviral to cystic fibrosis and cardiotonic .

Mode of Action

Quinolones, a key component of the compound, are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .

Biochemical Pathways

Quinolones and 1,3,4-thiadiazoles have been reported to affect various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Quinolones and 1,3,4-thiadiazoles have been reported to exhibit a wide range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular level .

特性

IUPAC Name |

6-chloro-4-oxo-N-(1,3,4-thiadiazol-2-yl)-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN4O2S/c13-6-1-2-9-7(3-6)10(18)8(4-14-9)11(19)16-12-17-15-5-20-12/h1-5H,(H,14,18)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQURYDILHILLBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)NC3=NN=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one](/img/structure/B2935317.png)

![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2935319.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2935324.png)

![(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2935328.png)

![Ethyl 3-(2-{2-[(ethylamino)carbonyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2935339.png)